Technical Monograph: (S)-2-Ethylbutyl 2-Aminopropanoate Hydrochloride
Technical Monograph: (S)-2-Ethylbutyl 2-Aminopropanoate Hydrochloride
The following is an in-depth technical guide regarding (S)-2-ethylbutyl 2-aminopropanoate hydrochloride (CAS 946511-97-3), structured for researchers and drug development professionals.
CAS Number: 946511-97-3 Synonyms: 2-Ethylbutyl L-alaninate HCl; L-Alanine 2-ethylbutyl ester hydrochloride Primary Application: Critical chiral intermediate for Remdesivir (GS-5734)
Executive Summary & Chemical Profile
(S)-2-ethylbutyl 2-aminopropanoate hydrochloride is the L-alanine ester precursor utilized in the synthesis of phosphoramidate prodrugs, most notably Remdesivir .[1] Its structural design is a hallmark of the ProTide technology , where the specific 2-ethylbutyl ester moiety is engineered to balance lipophilicity for cellular permeability with susceptibility to intracellular enzymatic cleavage.
Physicochemical Specifications
| Property | Specification |
| Molecular Formula | C |
| Molecular Weight | 209.71 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 75.0 – 79.0 °C |
| Chirality | (S)-configuration (L-Alanine derivative) |
| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents.[1][2] |
| Hygroscopicity | Moderate; requires storage under inert atmosphere (Argon/Nitrogen).[1] |
The "ProTide" Mechanism: Why This Ester?
In drug development, the selection of the 2-ethylbutyl ester is not arbitrary.[1] It serves a specific mechanistic function in the metabolic activation of nucleotide analogs.[1]
Mechanism of Action:
-
Cellular Entry: The ester masks the polar carboxyl group of the alanine, increasing the lipophilicity of the parent drug (Remdesivir), allowing passive diffusion across the cell membrane.[1]
-
Enzymatic Activation: Once intracellular, the ester is hydrolyzed specifically by Cathepsin A (and to a lesser extent Carboxylesterase 1).[1]
-
Nucleophilic Attack: The revealed carboxylate attacks the phosphorus center, displacing the phenol group to form a cyclic anhydride intermediate, which rapidly hydrolyzes to the active monophosphate.[1]
The 2-ethylbutyl group provides the optimal steric bulk to ensure the prodrug is stable in plasma (avoiding premature degradation) while remaining a substrate for intracellular hydrolases.[1]
Visualization: ProTide Activation Pathway
[1]
Synthetic Methodology
The synthesis of CAS 946511-97-3 requires strict control over stereochemistry to prevent racemization of the L-alanine center. The industrial standard involves direct esterification activated by thionyl chloride or acid-catalyzed dehydration.
Protocol: Direct Esterification via Thionyl Chloride
Objective: Synthesize 2-ethylbutyl L-alaninate HCl with >99% ee.
Reagents:
-
L-Alanine (1.0 eq)[1]
-
2-Ethyl-1-butanol (5.0 eq, serves as solvent and reactant)[1]
-
Thionyl Chloride (SOCl
) (1.2 eq)[1] -
MTBE (Methyl tert-butyl ether) for precipitation.[1]
Step-by-Step Workflow:
-
Activation (0°C): Charge a reactor with 2-ethyl-1-butanol. Cool to 0–5°C under N
.[1] Dropwise add Thionyl Chloride over 60 minutes.[1] Caution: Exothermic reaction with HCl gas evolution.[1] -
Addition: Add L-Alanine portion-wise to the solution.
-
Reflux (90°C): Heat the slurry to 90°C. The mixture will become homogenous as the ester forms. Maintain for 12–15 hours.
-
Distillation: Distill off excess 2-ethyl-1-butanol and SO
under reduced pressure. -
Crystallization:
-
Filtration & Drying: Filter the solid and wash with cold MTBE.[1] Dry under vacuum at 40°C.[1]
Critical Control Point (CCP):
-
Temperature: Exceeding 100°C significantly increases the risk of racemization.[1]
-
Water Content: The system must be anhydrous.[1] Moisture leads to hydrolysis back to L-alanine.
Visualization: Synthesis Workflow
Analytical Characterization & Quality Control
To validate the compound for pharmaceutical use, the following analytical parameters must be met.
Nuclear Magnetic Resonance (NMR)[1][4]
-
1H NMR (400 MHz, DMSO-d6):
-
Interpretation: The doublet at 4.08 ppm confirms the ester linkage to the branched 2-ethylbutyl group.
Chiral HPLC (Enantiomeric Purity)
-
Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).[1]
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90:10:0.1).[1]
-
Detection: UV at 210 nm.[1]
-
Acceptance Criteria: L-isomer
99.5%; D-isomer 0.5%. -
Note: The D-isomer is considered an impurity that lowers the antiviral potency of the final drug.
Safety and Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1][3]
-
Storage: Store at 2-8°C. The ester bond is susceptible to hydrolysis; protect from moisture.
-
Handling: Use in a fume hood.[1] Avoid inhalation of dust.[1]
References
-
PubChem. (2024).[1][4] 2-Ethylbutyl 2-aminopropanoate.[4][5][6][7][8][9][10] National Library of Medicine.[1] [Link][1]
-
Siegel, D., et al. (2017).[1] Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry. [Link][1]
-
Eastman, R. T., et al. (2020).[1] Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19. ACS Central Science.[1] [Link][1]
-
Mehellou, Y., et al. (2018).[1] The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry. [Link][1]
-
European Medicines Agency. (2020).[1] Assessment Report: Veklury (Remdesivir). [Link][1]
Sources
- 1. Remdesivir - Wikipedia [en.wikipedia.org]
- 2. Remdesivir N-2 intermediate | C15H17N5O4 | CID 76813231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. D-Alanine tert-butyl ester hydrochloride | C7H16ClNO2 | CID 16211919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Ethylbutyl 2-aminopropanoate | C9H19NO2 | CID 74956978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. watson-int.com [watson-int.com]
- 6. watsonnoke.com [watsonnoke.com]
- 7. (S)-2-ethylbutyl 2-aminopropanoate Hydrochloride CAS 946511-97-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. L-Alanine 2-Ethylbutyl Ester Hydrochloride [lgcstandards.com]
- 9. (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride, 2 g, CAS No. 946511-97-3 | Impurities | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 10. 946511-97-3|(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride|BLD Pharm [bldpharm.com]
